molecular formula C15H9ClFNO B1651224 7-Chloro-4-(4-fluorophenoxy)quinoline CAS No. 124495-00-7

7-Chloro-4-(4-fluorophenoxy)quinoline

Cat. No.: B1651224
CAS No.: 124495-00-7
M. Wt: 273.69 g/mol
InChI Key: RRNMVVBDVXFTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-4-(4-fluorophenoxy)quinoline is a useful research compound. Its molecular formula is C15H9ClFNO and its molecular weight is 273.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124495-00-7

Molecular Formula

C15H9ClFNO

Molecular Weight

273.69 g/mol

IUPAC Name

7-chloro-4-(4-fluorophenoxy)quinoline

InChI

InChI=1S/C15H9ClFNO/c16-10-1-6-13-14(9-10)18-8-7-15(13)19-12-4-2-11(17)3-5-12/h1-9H

InChI Key

RRNMVVBDVXFTPY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC2=C3C=CC(=CC3=NC=C2)Cl)F

Canonical SMILES

C1=CC(=CC=C1OC2=C3C=CC(=CC3=NC=C2)Cl)F

Key on ui other cas no.

124495-00-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 50 mL flask equipped with a condenser, drying tube and thermometer, was added 1.98 g (0.01 moles) of 4,7-dichloroquinoline, 1.07 g (0.0015 moles) of polyDMAP™and 20 mL of xylene. The mixture was stirred to reswell the polymer and 1.57 g (0.0014 moles) of 4-fluorophenol were added. The reaction mixure was heated to reflux and maintained at that temperature for 18 hr. The reaction mixture was filtered hot to remove the polymer. After cooling, the filtrate was washed with 50 mL of 5N NaOH. The caustic layer was extracted with 2×25 mL of diethyl ether. The xylene and the ether layers were combined and dried over Na2SO4. Removal of the solvent provided 2.36 g (86 percent yield) of product, mp=89°-91° C.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

To a 50 mL flask equipped with a condenser, drying tube and thermometer, was added 1.98 g (0.01 moles) of 4,7-dichloroquinoline, 1.57 g (0.0014 moles) of 4-fluorophenol, 0.22 g (0.0015 moles) of 4-pyrrolidinopyridine and 20 mL of xylene. The reaction mixture was heated to reflux and reaction progress was monitored by TLC. After 18 hr, the mixture was cooled and washed with 50 mL of 5 N NaOH. The caustic layer was extracted with 3×20 mL of diethyl ether. The xylene and the ether layers were combined and dried over Na2SO4. Removal of the solvent provided 2.49 g (91 percent yield) of product, mp=88°-91° C.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.